Circulin E

Descripción

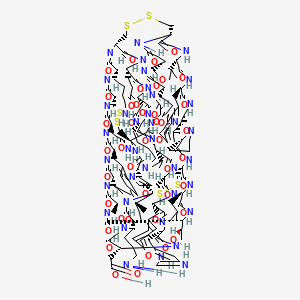

Circulin E is a member of the cyclotide family, a class of plant-derived cyclic cystine knot (CCK) peptides characterized by their stable structural framework and diverse bioactivities. These peptides are renowned for their antimicrobial and anti-HIV activities, attributed to their unique CCK motif, which confers resistance to enzymatic degradation and thermal denaturation . Circulins typically consist of 30 amino acids with three conserved disulfide bonds, forming a knotted topology critical for their stability and bioactivity. Their hydrophobic surfaces, localized on specific loops, mediate interactions with microbial membranes and host cells, driving both therapeutic and cytotoxic effects .

Propiedades

Bioactividad |

Antiviral |

|---|---|

Secuencia |

KIPCGESCVWIPCLTSVFNCKCENKVCYHD |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Circulin E can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the routine and automated chemical synthesis of long peptide chains . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of Circulin E is achieved through a series of chemical ligation reactions, often involving the formation of disulfide bonds between cysteine residues .

Industrial Production Methods

Industrial production of Circulin E and other cyclotides can be challenging due to their complex structures. advances in recombinant DNA technology have enabled the production of these peptides in microbial systems. This method involves the insertion of genes encoding the cyclotides into microorganisms, which then express and produce the peptides . Additionally, plant cell cultures have been explored as a sustainable and scalable method for producing cyclotides .

Análisis De Reacciones Químicas

Types of Reactions

Circulin E undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidation is a key reaction in the synthesis of its cyclic structure . Reduction reactions can break these disulfide bonds, leading to linear forms of the peptide .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Circulin E include oxidizing agents like iodine or hydrogen peroxide for disulfide bond formation, and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions include the cyclic form of Circulin E with intact disulfide bonds, and linear forms resulting from the reduction of these bonds . These different forms can exhibit varying biological activities and stabilities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Circulin E involves its interaction with bacterial cell membranes. The peptide’s amphipathic nature allows it to insert into the lipid bilayer, causing membrane disruption and cell lysis . This mechanism is similar to that of other antimicrobial peptides, which target the negatively charged components of bacterial membranes .

Comparación Con Compuestos Similares

Research Findings and Implications

- Therapeutic Potential: Circulin B’s stability and low haemolytic activity make it a promising candidate for anti-HIV and antimicrobial therapies. Its structural resilience underlines the importance of computational modeling in peptide drug design .

- Structure-Activity Relationships : The localization of hydrophobic patches dictates bioactivity and toxicity. Modifying loop sequences, as seen in Kalata B1 variants, can decouple therapeutic effects from cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.